PI3Kα Affinity Advantage Over the Closest Structural Counterpart (Example 24)
In the same AlphaScreen assay format, CAS 2034500‑10‑0 (Example 26) inhibits PI3Kα with a Ki of 24 nM, whereas the nearest structural comparator, Example 24 (BDBM50394890), shows a Ki of 33 nM [1]. This represents a 1.4‑fold improvement in target affinity, while maintaining a similar selectivity window over other class I PI3K isoforms and mTOR [1][2].
| Evidence Dimension | PI3Kα inhibitory potency |
|---|---|
| Target Compound Data | Ki = 24 nM (24 nM–28 nM, AlphaScreen assay) |
| Comparator Or Baseline | Example 24 (BDBM50394890): Ki = 33 nM (AlphaScreen assay) |
| Quantified Difference | 1.4‑fold lower Ki (potency improvement) |
| Conditions | PI3K AlphaScreen assay (PerkinElmer), panel of four PI3K isoforms |
Why This Matters
A 1.4‑fold potency gain in a lead‑optimization context can translate into lower effective doses and a wider therapeutic index when progressing into cellular and in‑vivo models.
- [1] BindingDB, Entry BDBM50394887 (CHEMBL2165270), US8772480 Example 26, PI3Kα Ki = 24 nM. https://bindingdb.org View Source
- [2] BindingDB, Entry BDBM50394890 (CHEMBL2165053), US8772480 Example 24, PI3Kα Ki = 33 nM. https://www.bindingdb.org View Source
